molecular formula C8H12Cl2N2O3S B2689272 2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid;dihydrochloride CAS No. 2411256-13-6

2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid;dihydrochloride

Cat. No.: B2689272
CAS No.: 2411256-13-6
M. Wt: 287.16
InChI Key: QDLVQVADVSLYOI-UHFFFAOYSA-N
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Description

2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride is a chemical compound with the molecular formula C8H10N2O3S·2HCl It is a derivative of thiazole, a heterocyclic aromatic organic compound, and contains a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride typically involves the following steps:

  • Formation of Thiazole Ring: The thiazole ring is formed by cyclization of a suitable precursor, such as a thioamide, with a halogenating agent.

  • Introduction of Morpholine: Morpholine is introduced into the thiazole ring through nucleophilic substitution reactions.

  • Carboxylation: The carboxylic acid group is introduced by reacting the intermediate with a carboxylating agent.

  • Formation of Dihydrochloride: The final step involves the formation of the dihydrochloride salt by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out with suitable nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles such as amines, alcohols, or halides

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones

  • Reduction: Formation of alcohols or amines

  • Substitution: Formation of substituted thiazoles or morpholines

Scientific Research Applications

2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride is similar to other thiazole derivatives, such as:

  • 2-Morpholin-4-yl-1,3-thiazole-4-carboxylic acid: This compound differs in the position of the morpholine ring.

  • 2-(Morpholin-2-yl)-1,3-thiazole-4-carboxylic acid: This compound has a similar structure but lacks the dihydrochloride salt form.

Uniqueness: The presence of the dihydrochloride salt form and the specific position of the morpholine ring contribute to the uniqueness of 2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride compared to similar compounds.

Properties

IUPAC Name

2-morpholin-2-yl-1,3-thiazole-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S.2ClH/c11-8(12)5-4-14-7(10-5)6-3-9-1-2-13-6;;/h4,6,9H,1-3H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJZCPISFNAYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NC(=CS2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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